molecular formula C19H22ClNO3 B2552387 N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-phenoxypropanamide CAS No. 1798464-07-9

N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-phenoxypropanamide

Cat. No.: B2552387
CAS No.: 1798464-07-9
M. Wt: 347.84
InChI Key: LGYQUCCBDIUAOE-UHFFFAOYSA-N
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Description

N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-phenoxypropanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorophenyl group, a methoxypropyl chain, and a phenoxypropanamide moiety, which contribute to its distinct chemical properties and reactivity.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-phenoxypropanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of a phenyl ring to introduce the chlorine atom at the meta position.

    Methoxypropyl Chain Addition: The next step involves the addition of a methoxypropyl group to the chlorophenyl intermediate through a nucleophilic substitution reaction.

    Formation of Phenoxypropanamide: The final step involves the coupling of the methoxypropyl-chlorophenyl intermediate with a phenoxypropanamide moiety using a coupling reagent such as N,N’-carbonyldiimidazole (CDI) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Nucleophiles such as ammonia (NH₃) or thiols (R-SH) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-phenoxypropanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-chlorophenyl)-2-methoxypropyl]-2-phenoxypropanamide: Similar structure with the chlorine atom at the para position.

    N-[2-(3-bromophenyl)-2-methoxypropyl]-2-phenoxypropanamide: Similar structure with a bromine atom instead of chlorine.

    N-[2-(3-chlorophenyl)-2-ethoxypropyl]-2-phenoxypropanamide: Similar structure with an ethoxy group instead of a methoxy group.

Uniqueness

N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-phenoxypropanamide is unique due to the specific positioning of the chlorine atom and the methoxy group, which can influence its reactivity and interactions with biological targets. This uniqueness can lead to distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO3/c1-14(24-17-10-5-4-6-11-17)18(22)21-13-19(2,23-3)15-8-7-9-16(20)12-15/h4-12,14H,13H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYQUCCBDIUAOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(C)(C1=CC(=CC=C1)Cl)OC)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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